molecular formula C39H61Br2N3 B13733189 3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

Cat. No.: B13733189
M. Wt: 731.7 g/mol
InChI Key: RSALBKNLLMCAHW-UHFFFAOYSA-L
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Description

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with dioctylamino and pyridinium groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of dioctylamino and pyridinium groups through various substitution reactions. The final step involves the quaternization of the pyridinium nitrogen with trimethylazanium, resulting in the formation of the dibromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthalene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene cores but different substituents.

    Pyridinium salts: Compounds with pyridinium groups and various counterions.

    Quaternary ammonium compounds: Molecules with quaternary ammonium groups and different alkyl chains.

Uniqueness

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C39H61Br2N3

Molecular Weight

731.7 g/mol

IUPAC Name

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

InChI

InChI=1S/C39H61N3.2BrH/c1-6-8-10-12-14-16-28-41(29-17-15-13-11-9-7-2)39-24-23-37-33-36(21-22-38(37)34-39)20-19-35-25-30-40(31-26-35)27-18-32-42(3,4)5;;/h19-26,30-31,33-34H,6-18,27-29,32H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

RSALBKNLLMCAHW-UHFFFAOYSA-L

Isomeric SMILES

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Br-].[Br-]

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

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